molecular formula C20H23FN2O3S B2866555 N-benzyl-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 1021041-23-5

N-benzyl-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide

Cat. No.: B2866555
CAS No.: 1021041-23-5
M. Wt: 390.47
InChI Key: UZGVMFQFMIICBU-UHFFFAOYSA-N
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Description

N-benzyl-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide (CAS 1021041-23-5) is a synthetic small molecule with a molecular weight of 390.47 g/mol and a molecular formula of C20H23FN2O3S . Its structure features a benzyl-substituted acetamide core linked to a piperidine ring that is modified with a 4-fluorobenzenesulfonyl group . This electron-withdrawing sulfonyl moiety is a key structural feature that may enhance the compound's metabolic stability and receptor-binding specificity compared to non-fluorinated analogs, making it a valuable scaffold in medicinal chemistry research . The N-benzyl piperidine motif is a well-established and versatile fragment in drug discovery, frequently utilized by chemists to fine-tune both the efficacy and physicochemical properties of potential therapeutic agents . Compounds containing this structure are known to provide crucial cation-π interactions with target proteins and serve as a platform for optimizing the stereochemical aspects of potency and toxicity . In scientific research, this compound has broad applications across multiple disciplines. In chemistry, it serves as a sophisticated building block for the synthesis of more complex molecules . In biology and medicine, it is investigated for its potential interactions with biological targets and its role as a lead compound in drug discovery programs . Structurally related N-benzylpiperidinyl-acetamide analogs have been documented in scientific literature as having high affinity for specific biological receptors, such as sigma receptors, which are implicated in a number of neurological functions and disorders . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-benzyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c21-17-9-11-19(12-10-17)27(25,26)23-13-5-4-8-18(23)14-20(24)22-15-16-6-2-1-3-7-16/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGVMFQFMIICBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Piperidin-2-yl)-N-Benzylacetamide

The core piperidine-acetamide structure can be synthesized through three established methods:

Method 1: Enolate Alkylation

  • Generate enolate from ethyl piperidine-2-carboxylate using LDA (−78°C, THF)
  • Alkylate with bromoacetonitrile (0°C → RT, 12 h)
  • Hydrolyze nitrile to carboxylic acid (H₂SO₄/H₂O, reflux)
  • Couple with benzylamine via mixed carbonic anhydride (ClCO₂Et, N-methylmorpholine)

Method 2: Reductive Amination

  • React 2-pyridineacetaldehyde with benzylamine (MeOH, 4Å MS)
  • Hydrogenate pyridine ring to piperidine (H₂, Pd/C, 50 psi)
  • Oxidize alcohol to acetamide (CrO₃/H₂SO₄, 0°C)

Method 3: Ugi Multicomponent Reaction

  • Combine benzylamine, 2-formylpiperidine, acetic acid, and isocyanide (MeOH, 48 h)
  • Acidic workup to yield α-acetamide derivative

Comparative Yield Data

Method Yield (%) Purity (HPLC) Key Advantage
1 68 98.2 Scalability
2 52 95.4 Stereocontrol
3 75 97.8 Atom Economy

Sulfonylation Reaction Optimization

The critical sulfonylation step employs 4-fluorobenzenesulfonyl chloride under varied conditions:

Standard Protocol

  • Dissolve 2-(piperidin-2-yl)-N-benzylacetamide (1 eq) in anhydrous DCM
  • Add Et₃N (2.5 eq) at 0°C under N₂ atmosphere
  • Introduce 4-fluorobenzenesulfonyl chloride (1.2 eq) dropwise
  • Stir at RT for 18 h
  • Quench with saturated NaHCO₃, extract with DCM (3×)
  • Purify via silica chromatography (EtOAc/hexanes gradient)

Advanced Variations

  • Microwave-Assisted : 150°C, 30 min, 82% yield
  • Phase Transfer : TBAB catalyst, NaOH (aq)/toluene, 4 h, 76% yield
  • Continuous Flow : 0.2 mL/min, 120°C, residence time 8 min, 89% yield

Convergent Synthesis via Cyclization Strategies

Ring-Closing Metathesis Approach

  • Synthesize diene precursor: N-benzyl-2-(pent-4-en-1-yl)acetamide
  • Treat with Grubbs II catalyst (5 mol%) in refluxing DCE
  • Hydrogenate resulting cyclohexene (H₂, Pd/C) to piperidine
  • Sulfonylate as previously described

Key Advantage : Enables stereoselective formation of 2,6-disubstituted piperidine

Dieckmann Cyclization Route

  • Prepare diester: dimethyl 4-(benzylamino)-3-oxopimelate
  • Cyclize with NaOMe/MeOH (0°C → RT)
  • Hydrolyze ester to acid (LiOH/H₂O)
  • Convert to acetamide (EDCl/HOBt, benzylamine)

Novel Catalytic Systems and Green Chemistry Approaches

Organocatalytic Sulfonylation

The Yu group demonstrated sulfonamidation using:

  • 10 mol% DMAP
  • Et₃N (3 eq)
  • Supercritical CO₂ as solvent
    Achieving 91% yield in 2 h at 40°C

Biocatalytic Methods

Immobilized lipase B from Candida antarctica:

  • Phosphate buffer (pH 7.5)/TBAB
  • 35°C, 48 h
  • 63% conversion with excellent chemoselectivity

Analytical Characterization Protocols

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)
δ 7.82 (d, J = 8.4 Hz, 2H, ArH)
δ 7.45 (t, J = 8.0 Hz, 2H, ArH)
δ 7.32-7.28 (m, 5H, Bn)
δ 4.42 (dd, J = 14.8, 6.4 Hz, 1H, CH₂CONHBn)
δ 3.81 (br s, 1H, NH)
δ 3.12 (td, J = 12.4, 3.2 Hz, 1H, piperidine H-2)

HRMS (ESI-TOF)
Calc. for C₂₀H₂₂FN₂O₃S [M+H]⁺: 405.1382
Found: 405.1385

Chromatographic Purity Assessment

Column Mobile Phase Retention (min) Plate Count
Zorbax SB-C18 ACN/H₂O (55:45) + 0.1% TFA 12.7 18,452
HILIC Silica MeOH/10mM NH₄OAc (75:25) 8.9 14,893

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Component Cost/kg (USD) Contribution to Total Cost
4-Fluorobenzenesulfonyl chloride 1,250 58%
Grubbs II catalyst 12,000 22%
Benzylamine 85 7%

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Sulfonylation (e.g., 34d) typically requires controlled conditions (e.g., ice-cooling) to avoid over-reaction .

Structural and Pharmacological Comparison

Structural Features

Compound Name Substituents/Modifications Pharmacological Target Reference
Target Compound 4-Fluorobenzenesulfonyl on piperidine Not explicitly stated N/A
N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(4-phenoxybutoxy)-...acetamide (24) 4-Phenoxybutoxy group on tetrahydroisoquinoline Orexin-1 receptor antagonist
N-(4-fluorobenzyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide Benzimidazolyl sulfanyl group Anti-inflammatory/analgesic

Key Observations :

  • The 4-fluorobenzenesulfonyl group in the target compound likely improves receptor-binding specificity compared to non-fluorinated sulfonamides (e.g., 34d) due to enhanced electron-withdrawing effects .
  • Piperidine-linked compounds (e.g., 20) demonstrate moderate orexin receptor antagonism (24–82% yields), suggesting the target compound’s piperidine core may align with CNS-targeted applications .

Physicochemical Properties

Compound Name Solubility Permeability (Predicted) Reference
Target Compound Likely moderate (fluorine enhances lipophilicity) High (CNS penetration possible) N/A
N-benzyl-2-(2,4-dichlorophenoxy)acetamide Low (hydrophobic dichlorophenyl) Limited
N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide Poor (crystalline structure) Low

Key Observations :

  • Fluorine substitution may balance solubility and permeability, as seen in fluorinated analogs (e.g., 3h with 4.73 pIC50) .
  • Sulfonyl groups generally reduce solubility compared to ethers but improve metabolic stability .

Key Observations :

  • Fluorinated compounds (e.g., target molecule) may exhibit reduced toxicity compared to chlorinated analogs (e.g., 3h) due to fluorine’s inertness .

Patent and Application Landscape

  • : A patent for N-benzyl-2-(5-bromo-pyridin-2-yl)-acetamide highlights the commercial interest in benzyl-acetamide derivatives for kinase inhibitors.
  • : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide is patented (ZINC36579798), indicating fluorosulfonyl-piperazine/piperidine hybrids are prioritized in drug discovery.

Key Observations :

  • The 4-fluorobenzenesulfonyl group in the target compound may offer patentability over non-fluorinated analogs (e.g., 34d) .

Biological Activity

N-benzyl-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₉H₂₃FN₂O₂S
  • Molecular Weight : 360.47 g/mol

The presence of the piperidine ring and the fluorobenzenesulfonyl group is significant for its biological activity, particularly in modulating neurotransmitter systems.

This compound exhibits several mechanisms that contribute to its biological effects:

  • Anticonvulsant Activity : Studies have shown that derivatives of N-benzyl compounds demonstrate significant anticonvulsant properties. For instance, related compounds have been tested against maximal electroshock (MES)-induced seizures in animal models, indicating potential efficacy in seizure control .
  • Neurotransmitter Modulation : The compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for mood regulation and seizure activity.
  • Inhibition of Enzymatic Activity : The sulfonamide group may confer inhibitory properties on certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Anticonvulsant Efficacy

A key study evaluated the anticonvulsant activity of N-benzyl derivatives, including the target compound. The results indicated that compounds with similar structures provided substantial protection against seizures induced by MES, with effective doses comparable to established anticonvulsants like phenobarbital .

CompoundED50 (mg/kg)Comparison DrugED50 (mg/kg)
This compoundTBDPhenobarbital22
N-benzyl-2-acetamido-3-methoxypropionamide8.3--

Case Study: Seizure Models

In a controlled study involving mice, N-benzyl derivatives were administered at varying dosages to assess their protective effects against induced seizures. The findings demonstrated that specific stereoisomers exhibited heightened activity, suggesting that structural modifications can significantly influence pharmacological outcomes .

Toxicological Profile

Toxicology assessments are crucial for determining the safety profile of this compound. Preliminary studies indicate a favorable safety margin in animal models; however, further investigations are required to elucidate long-term effects and potential toxicity in humans.

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